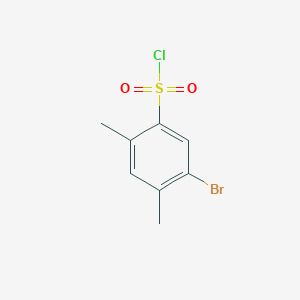
N-(5-cyano-2-methanesulfonylphenyl)acetamide
Vue d'ensemble
Description
N-(5-cyano-2-methanesulfonylphenyl)acetamide is a chemical compound with the molecular formula C10H10N2O3S . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyano group (-CN), a methanesulfonyl group (-SO2CH3), and an acetamide group (-CONH2) attached to a phenyl ring . The molecular weight of this compound is 238.27 g/mol.
Applications De Recherche Scientifique
Chiral Catalysts in Organic Synthesis
The research on chiral multifunctional phosphine catalysts, including derivatives similar to N-(5-cyano-2-methanesulfonylphenyl)acetamide, highlights their efficiency in organic synthesis. These catalysts have been utilized in the enantioselective construction of gamma-butenolides, demonstrating their importance in producing compounds with high yields and enantiomeric excesses. This application underscores the role of such chemicals in advancing methodologies for creating chiral molecules, which are crucial in pharmaceuticals and materials science (Jiang, Shi, & Shi, 2008).
Modulation of Human Chemokine Receptors
Studies on substituted phenylacetamides, closely related to this compound, have identified potent and selective ligands for human chemokine receptors such as CCR5. These ligands, characterized by modifications including methanesulfonylphenyl groups, demonstrate significant potential in treating diseases by modulating chemokine receptor activity. The research provides a foundation for developing new therapeutics targeting CCR5 and related pathways in inflammation and autoimmunity (Cumming et al., 2006).
Antibacterial and Anti-enzymatic Agents
The synthesis and evaluation of various acetamide derivatives, including those related to this compound, have shown promising antibacterial and anti-enzymatic activities. These compounds have been tested against a range of gram-negative and gram-positive bacteria, indicating their potential as novel agents in combating bacterial infections and exploring their role in enzyme inhibition (Nafeesa et al., 2017).
Environmental Friendly Acid Catalysts
Methane sulfonic acid (MSA), which shares functional groups with this compound, has been optimized as an environmentally friendly acid catalyst in organic reactions, such as the Fries rearrangement. This highlights the compound's relevance in developing greener chemical processes that minimize harmful emissions and waste (Commarieu et al., 2002).
Advancements in Cyclization Reactions
The efficient cyclization reactions of derivatives related to this compound, catalyzed by copper(II) salts, represent significant advancements in the synthesis of indoles. This application is critical in pharmaceutical chemistry for constructing complex molecules with biological activity, illustrating the versatile roles such compounds play in synthetic organic chemistry (Hiroya et al., 2002).
Orientations Futures
Propriétés
IUPAC Name |
N-(5-cyano-2-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-7(13)12-9-5-8(6-11)3-4-10(9)16(2,14)15/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTGDEAYWODXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C#N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238356 | |
| Record name | Acetamide, N-[5-cyano-2-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1258649-82-9 | |
| Record name | Acetamide, N-[5-cyano-2-(methylsulfonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1258649-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[5-cyano-2-(methylsulfonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 6-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1522434.png)
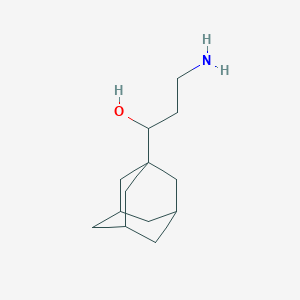
![Tert-butyl 6-methylspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522437.png)
![Tert-Butyl 3-Amino-5-Methyl-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate](/img/structure/B1522438.png)
![tert-Butyl 6-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1522439.png)

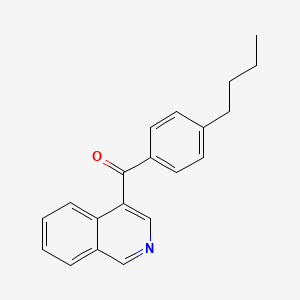

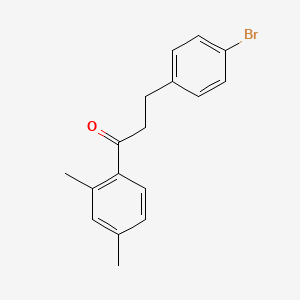
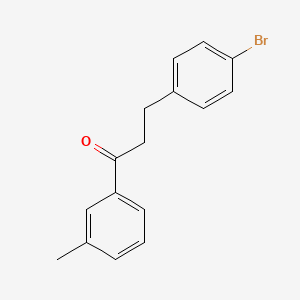

![6'-Bromo-1',2'-dihydrospiro[cyclohexane-1,3'-indole]-2'-one](/img/structure/B1522452.png)
